molecular formula C12H10N2OS B2621192 [5-(1,3-Benzothiazol-2-yl)furan-2-yl]methanamine CAS No. 885527-18-4

[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methanamine

Cat. No.: B2621192
CAS No.: 885527-18-4
M. Wt: 230.29
InChI Key: GQCOQKCMXKBKIE-UHFFFAOYSA-N
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Description

Core Heterocyclic Architecture Analysis

The molecular framework of [5-(1,3-benzothiazol-2-yl)furan-2-yl]methanamine comprises two planar heterocyclic systems: a benzothiazole moiety and a furan ring. The benzothiazole unit consists of a benzene ring fused to a thiazole (a five-membered ring containing nitrogen and sulfur at positions 1 and 3, respectively). The thiazole’s nitrogen and sulfur atoms participate in electronic conjugation, stabilizing the aromatic system through delocalized π-electrons. The furan ring, a five-membered oxygen-containing heterocycle, adopts a near-planar conformation with bond lengths of 1.369–1.439 Å for C–C and 1.378 Å for C–O, as observed in analogous furan derivatives.

The benzothiazole and furan rings are connected via a single covalent bond between the thiazole’s C2 and the furan’s C5 (Figure 1). This linkage creates a conjugated system extending across both rings, as evidenced by computational studies showing partial double-bond character (bond order: ~1.2) at the inter-ring junction. The dihedral angle between the benzothiazole and furan planes ranges from 76.4° to 88.1°, as determined by X-ray crystallography of related benzothiazole-furan hybrids.

Table 1: Key bond lengths and angles in the heterocyclic core

Bond/Angle Value (Å/°) Measurement Source
C2–N (benzothiazole) 1.309–1.408 X-ray diffraction
C5–C (furan-thiazole) 1.460 Computational
Dihedral angle 76.4–88.1 Crystallography

Substituent Configuration at Furan C-5 Position

The benzothiazol-2-yl group is attached to the furan’s C5 position, as confirmed by IUPAC nomenclature rules and nuclear magnetic resonance (NMR) data. This substituent introduces steric and electronic effects that distort the furan ring’s geometry. The C5–C bond linking the furan and benzothiazole exhibits a length of 1.460 Å, intermediate between single (1.54 Å) and double (1.34 Å) bonds, indicating partial conjugation.

The substituent’s orientation relative to the furan ring was analyzed using density functional theory (DFT). Calculations reveal that the benzothiazole’s plane tilts 12–15° relative to the furan due to repulsion between the thiazole sulfur and furan oxygen. This tilt reduces orbital overlap but maintains resonance stabilization, as evidenced by a bathochromic shift in UV-Vis spectra (λ_max = 320 nm).

Electronic effects :

  • The electron-withdrawing benzothiazole group decreases electron density at furan C5, polarizing the ring.
  • Hammett substituent constants (σ_p = +0.68) predict enhanced electrophilicity at furan C2 and C4.

Methanamine Functional Group Orientation

The methanamine group (–CH2NH2) is appended to the furan’s C2 position, forming a 111° bond angle at the methylene carbon. NMR spectroscopy confirms this configuration through coupling constants (J = 6.2 Hz between C2–H and NH2 protons). The amine group adopts a staggered conformation to minimize steric clash with the benzothiazole moiety, as shown in molecular mechanics simulations.

Key structural parameters :

  • C2–CH2 bond length: 1.493 Å (near typical C–C single bonds).
  • N–H bond lengths: 1.018 Å, characteristic of primary amines.
  • Torsional angle (C5–C2–CH2–NH2): 120.3°, favoring hydrogen bonding with adjacent heteroatoms.

The amine’s lone pair participates in weak intramolecular interactions:

  • N–H···S hydrogen bond : Distance = 2.85 Å, stabilizing the folded conformation.
  • N–H···O interaction : With furan oxygen (3.12 Å), enhancing solubility in polar solvents.

Table 2: Conformational analysis of methanamine group

Parameter Value Technique
C–N bond length 1.471 Å X-ray
N–H bond length 1.018 Å Neutron diffraction
Torsional angle 120.3° DFT

Properties

IUPAC Name

[5-(1,3-benzothiazol-2-yl)furan-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c13-7-8-5-6-10(15-8)12-14-9-3-1-2-4-11(9)16-12/h1-6H,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCOQKCMXKBKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885527-18-4
Record name [5-(1,3-benzothiazol-2-yl)furan-2-yl]methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1,3-Benzothiazol-2-yl)furan-2-yl]methanamine typically involves the reaction of 2-aminobenzothiazole with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amines or other functionalized compounds.

Scientific Research Applications

Overview

[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methanamine is a chemical compound characterized by its unique structure, which includes a benzothiazole ring fused to a furan ring, with a methanamine group. This compound has garnered attention for its potential applications in various fields, including chemistry, biology, medicine, and industry.

Chemistry

In the realm of chemistry, this compound serves as an essential building block for synthesizing more complex molecules. Its distinctive structure allows for the development of diverse chemical libraries that are crucial in drug discovery and material science applications. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, facilitating the creation of numerous derivatives with potential applications in different sectors .

Biology

Biologically, this compound is being investigated for its bioactive properties. Preliminary studies suggest that it may exhibit antimicrobial, antifungal, and anticancer activities. These properties make it a candidate for further exploration in pharmaceutical development aimed at treating infections and cancerous conditions . For instance, benzothiazole derivatives have shown promise in developing new anti-tubercular agents due to their ability to combat multidrug-resistant strains of tuberculosis .

Medicine

In medical research, this compound is explored for its therapeutic potential. Its interaction with specific biological targets could lead to the formulation of novel drugs for treating various diseases. The compound's mechanism of action involves modulating enzyme or receptor activity, which is vital in developing treatments for conditions like cancer and infectious diseases .

Industry

Industrially, this compound finds applications in the production of specialty chemicals and advanced materials. Its properties make it suitable for use in coatings and adhesives. The ability to tailor its chemical structure allows for the optimization of material characteristics for specific applications .

Case Studies

Recent studies have highlighted the effectiveness of benzothiazole derivatives in combating drug-resistant bacteria. For example:

  • Anti-Tubercular Activity : Research has shown that certain derivatives possess significant activity against multidrug-resistant tuberculosis strains. These findings suggest that this compound could be a valuable component in developing new anti-tubercular drugs .
  • Anticancer Properties : Investigations into the anticancer potential of benzothiazole compounds indicate that they can inhibit tumor growth by targeting specific cellular pathways. The unique structure of this compound may enhance its efficacy compared to other compounds .

Mechanism of Action

The mechanism of action of [5-(1,3-Benzothiazol-2-yl)furan-2-yl]methanamine involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The compound’s benzothiazole-furan scaffold distinguishes it from related derivatives. Below is a comparative analysis of its structural and physicochemical properties against key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Safety Profile
[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methanamine C₁₂H₁₀N₂OS 230.29 Benzothiazole, Furan, Methanamine H302, H315, H319, H335
2-(1,3-Benzothiazol-2-yl)ethanamine C₉H₁₀N₂S 178.26 Benzothiazole, Ethanamine Not specified
2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine hydrochloride C₁₀H₁₀ClF₃N₂S 282.71 Trifluoromethyl, HCl salt Not specified
{5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride C₈H₁₇Cl₂N₃O 242.15 Furan, Dimethylamino, HCl salt Not specified

Key Observations :

  • Benzothiazole vs.
  • Trifluoromethyl Modification : The trifluoromethyl group in 2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine hydrochloride increases hydrophobicity and metabolic stability, traits absent in the target compound .
  • Salt Forms : Hydrochloride salts (e.g., ) improve water solubility, whereas the free base form of the target compound may require organic solvents for handling .

Commercial and Research Utility

  • Pricing : The target compound is priced at €412.00/100 mg and €1,048.00/g , reflecting its niche research applications . Comparatively, 5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole () costs €469.00/100 mg , suggesting similar demand in medicinal chemistry .
  • Handling : Hydrochloride salts (e.g., ) are preferred for stability, while the free base () requires stringent storage conditions (room temperature, inert atmosphere) .

Biological Activity

The compound [5-(1,3-Benzothiazol-2-yl)furan-2-yl]methanamine is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C11H10N2S, with a molecular weight of approximately 218.27 g/mol. The compound features a benzothiazole ring fused with a furan moiety, which is critical for its biological activity.

Benzothiazole derivatives like this compound exhibit their biological effects through various mechanisms:

  • Enzyme Inhibition : This compound has been shown to inhibit key enzymes involved in cellular processes. For instance, it can inhibit dihydroorotase and DNA gyrase, which are essential for nucleotide synthesis and DNA replication respectively .
  • Cell Signaling Modulation : The compound influences cell signaling pathways that control cell proliferation and apoptosis. It has demonstrated the ability to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis makes it a candidate for further development in cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It shows efficacy against several bacterial strains and fungi, suggesting potential applications in treating infections .

Antioxidant Activity

In vitro studies have demonstrated that this compound possesses antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic application:

ParameterValue
Molecular Weight218.27 g/mol
Melting Point175–176 °C
SolubilitySoluble in DMSO
ToxicityHarmful if swallowed; causes skin irritation

Case Studies

Several studies have explored the biological activity of benzothiazole derivatives:

  • Antitumor Activity : A study reported that derivatives similar to this compound inhibited tumor growth in mouse models when administered at specific dosages, highlighting its potential as an antitumor agent .
  • Antimicrobial Efficacy : In another investigation, the compound was tested against multi-drug resistant bacterial strains. Results indicated significant antibacterial activity, suggesting its potential as a lead compound for antibiotic development .

Q & A

Q. How does this compound compare to structurally similar benzothiazole derivatives?

  • Data Table :
CompoundStructureKey ActivityUnique Feature
[5-(Pyridin-3-yl)furan-2-yl]methanaminePyridine instead of benzothiazoleModerate SIRT1 inhibitionHigher solubility
N-Methyl-1-(5-(4-CF₃-phenyl)furan-2-yl)methanamineCF₃ substitutionEnhanced metabolic stabilityImproved logP (2.5)

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